2,5-Dichloro-3,6-dimethylpyrazine
Overview
Description
2,5-Dichloro-3,6-dimethylpyrazine is an organic compound with the molecular formula C6H6Cl2N2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its two chlorine atoms at positions 2 and 5, and two methyl groups at positions 3 and 6. It is a solid at room temperature and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3,6-dimethylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dichloropyrazine with methylating agents under controlled conditions. Another method includes the chlorination of 3,6-dimethylpyrazine using chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents such as trifluoroperacetic acid to form di-oxides.
Substitution: The chlorine atoms can be substituted by nucleophiles like alkoxide ions, leading to the formation of different substituted pyrazines.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for oxidation reactions.
Substitution: Alkoxide ions in basic conditions are used for substitution reactions.
Major Products Formed
Oxidation: Di-oxides of this compound.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-3,6-dimethylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-dimethylpyrazine involves its interaction with various molecular targets. The chlorine atoms and methyl groups on the pyrazine ring influence its reactivity and interaction with other molecules. These interactions can lead to the formation of new compounds with different properties and activities .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5-dimethylpyrazine: Similar structure but with one chlorine atom.
2,6-Dimethylpyrazine: Lacks chlorine atoms, only has methyl groups.
2-Ethyl-3,5(6)-dimethylpyrazine: Contains an ethyl group instead of chlorine
Uniqueness
2,5-Dichloro-3,6-dimethylpyrazine is unique due to the presence of two chlorine atoms and two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2,5-dichloro-3,6-dimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZSFXAIKPBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446769 | |
Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27023-19-4 | |
Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 2,5-Dichloro-3,6-dimethylpyrazine di-N-oxide differ from the mono-N-oxide?
A2: The study [] demonstrates that further oxidation of 2-chloro-3,6-dimethylpyrazine 4-oxide (a mono-N-oxide) with trifluoroperacetic acid yields the corresponding di-N-oxide. Notably, the di-N-oxide can undergo oxidative deoxygenation to produce 2-chloro-3,6-dimethylpyrazine 1-oxide, a reaction not observed with the initial mono-N-oxide. This difference in reactivity highlights the influence of the second N-oxide group on the pyrazine ring's properties.
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